N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE
Beschreibung
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE: is a complex organic compound characterized by multiple sulfanyl and cyclopropyl groups
Eigenschaften
Molekularformel |
C22H24N2O2S3 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
N-cyclopropyl-2-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanylacetamide |
InChI |
InChI=1S/C22H24N2O2S3/c25-21(23-15-1-2-15)13-27-17-5-9-19(10-6-17)29-20-11-7-18(8-12-20)28-14-22(26)24-16-3-4-16/h5-12,15-16H,1-4,13-14H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
HXWRBHAECABTJP-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4CC4 |
Kanonische SMILES |
C1CC1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4CC4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Intermediate Compounds: The initial steps involve the synthesis of cyclopropylamine and its subsequent reaction with other reagents to form intermediate compounds.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfanyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropyl-2-({4-[(2,5-dimethylphenyl)sulfanyl]phenyl}amino)-2-oxoethyl]-N-methyl-2-oxoethanaminium: A structurally similar compound with different substituents on the phenyl rings.
N-cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: Another related compound with a boron-containing group.
Uniqueness
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE is unique due to its multiple sulfanyl groups and cyclopropylamine moiety, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
